L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-leucine
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Overview
Description
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-leucine is a complex peptide compound It is composed of multiple amino acids linked together in a specific sequence
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly those containing sulfur, such as cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction will yield free thiols.
Scientific Research Applications
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-isoleucylglycine
- L-Seryl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L
Uniqueness
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.
Properties
CAS No. |
652995-15-8 |
---|---|
Molecular Formula |
C30H56N10O12 |
Molecular Weight |
748.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C30H56N10O12/c1-13(2)9-18(29(51)52)36-25(47)19(11-42)37-27(49)21(14(3)4)39-26(48)20(12-43)38-28(50)22(15(5)44)40-24(46)17(7-6-8-34-30(32)33)35-23(45)16(31)10-41/h13-22,41-44H,6-12,31H2,1-5H3,(H,35,45)(H,36,47)(H,37,49)(H,38,50)(H,39,48)(H,40,46)(H,51,52)(H4,32,33,34)/t15-,16+,17+,18+,19+,20+,21+,22+/m1/s1 |
InChI Key |
OYHPNDXDBZYVBQ-NOECQHEYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
Origin of Product |
United States |
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